P-Toluenesulfonic acid, p-nitrophenyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 293.3 g/mol. This compound is characterized by its strong acidic properties and is commonly used in various chemical research applications. The IUPAC name for this compound is (4-nitrophenyl) 4-methylbenzenesulfonate, indicating its structure which includes a p-nitrophenyl group attached to a p-toluenesulfonic acid moiety. The compound is typically available in a purity of around 95% and is classified as corrosive and an irritant, necessitating careful handling and storage according to safety guidelines .
These reactions are significant for its applications in organic synthesis and as a reagent in various chemical processes.
Synthesis of p-toluenesulfonic acid, p-nitrophenyl ester can be accomplished through several methods:
These methods highlight the versatility in synthesizing this compound for research purposes.
P-Toluenesulfonic acid, p-nitrophenyl ester finds applications across various fields:
Its unique properties make it valuable for both academic research and industrial applications.
P-Toluenesulfonic acid, p-nitrophenyl ester shares similarities with other sulfonate esters but possesses unique characteristics that differentiate it:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| P-Toluenesulfonic acid, o-nitrophenyl ester | C13H11NO5S | Different positional isomer affecting reactivity |
| P-Toluenesulfonic acid, 3-nitrophenyl ester | C13H11NO5S | Variation in nitro group position |
| Phenylsulfonic acid, p-nitrophenyl ester | C13H11NO4S | Lacks methyl group on the sulfonate structure |
These compounds illustrate how variations in substituent positions can influence chemical properties and reactivity profiles.
| Property | Value | Source |
|---|---|---|
| Melting Point | 95–98°C | |
| Boiling Point | 469.4°C (predicted) | |
| Density | 1.388 g/cm³ | |
| Solubility | Soluble in organic solvents (e.g., DMF, acetonitrile) | |
| Refractive Index | 1.604 |
The compound’s structure features a sulfonate ester bond ($$ \text{S-O} $$) connecting the p-toluenesulfonyl group to the p-nitrophenyl ring. This configuration enhances its electrophilicity, making it a versatile intermediate in organic synthesis.
The molecular structure of p-toluenesulfonic acid, p-nitrophenyl ester consists of two distinct aromatic ring systems connected through a sulfonate ester linkage [1]. The 4-methylbenzenesulfonyl moiety forms the acid component, while the 4-nitrophenyl group constitutes the alcohol-derived portion of the ester [1] [3]. This structural arrangement creates a molecule with significant electronic and steric characteristics that influence its chemical behavior [1].
The compound's structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N+[O-] [1] [3]. This notation clearly illustrates the spatial arrangement of atoms and the electronic distribution within the molecule [1]. The International Chemical Identifier provides additional structural detail: InChI=1S/C13H11NO5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3 [1] [3].
Crystallographic studies have provided detailed three-dimensional structural information for this compound [1]. The Cambridge Crystallographic Data Centre has catalogued crystal structure data under CCDC Number 262451, with associated research published in crystallographic journals [1]. These studies reveal important details about the molecular geometry, bond lengths, and intermolecular interactions that govern the compound's solid-state properties [1].
| Parameter | Value/Description |
|---|---|
| International Chemical Identifier | InChI=1S/C13H11NO5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3 |
| Crystal Structure Database | Cambridge Crystallographic Data Centre Number: 262451 |
| Associated Article Digital Object Identifier | DOI:10.1107/S1600536804032015 |
| Structural Features | Aromatic ester with nitro and tosyl substituents |
| Functional Groups | Tosyl group (-SO₂-), Nitro group (-NO₂), Aromatic rings |
| Electronic Nature | Electron-withdrawing groups present |
The aromatic rings in the structure adopt specific orientations that minimize steric hindrance while maximizing electronic stabilization [1]. The sulfonate ester linkage introduces a tetrahedral geometry around the sulfur atom, creating a three-dimensional molecular architecture that influences the compound's reactivity and physical properties [1] [12]. The presence of both nitro and methyl substituents on separate aromatic rings creates an asymmetric electronic distribution that affects the molecule's dipole moment and intermolecular interactions [1].
p-Toluenesulfonic acid, p-nitrophenyl ester exhibits distinct physical characteristics that reflect its molecular structure and intermolecular forces [3] [15]. The compound appears as a crystalline solid with a melting point range of 95-97 degrees Celsius, indicating a relatively ordered crystal lattice structure [3]. This melting point reflects the compound's molecular weight of 293.30 grams per mole and the presence of strong intermolecular interactions [1] [3].
The compound's appearance is described as a white to beige crystalline powder, suggesting high purity when properly synthesized and stored [15]. The color variation may result from trace impurities or slight decomposition under ambient conditions [15]. Storage recommendations specify sealed containers maintained at room temperature under dry conditions to preserve chemical integrity [15].
| Property | Value |
|---|---|
| Melting Point | 95-97 °C |
| Molecular Weight | 293.30 g/mol |
| Molecular Formula | C₁₃H₁₁NO₅S |
| Appearance | Crystalline solid |
| Color | White to beige |
| Storage Conditions | Sealed in dry, room temperature |
| International Chemical Identifier Key | DOXAGUPGJPEQFP-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N+[O-] |
The compound's solubility characteristics reflect its amphiphilic nature, with both polar and nonpolar structural elements [30]. The presence of the sulfonate group provides some polarity, while the aromatic rings contribute hydrophobic character [30]. This dual nature influences the compound's behavior in various solvents and affects its utility in synthetic applications [30].
Thermal stability studies indicate that the compound maintains structural integrity at temperatures well below its melting point [15]. However, prolonged exposure to elevated temperatures or moisture may lead to hydrolysis of the ester linkage [20]. The compound's hygroscopic nature, typical of tosylate esters, necessitates careful storage conditions to prevent degradation [20].
The electronic structure of p-toluenesulfonic acid, p-nitrophenyl ester is dominated by the presence of two powerful electron-withdrawing groups: the tosyl and nitro substituents [1] [16]. These groups significantly influence the compound's electronic distribution, creating regions of electron deficiency that affect its chemical reactivity [1] [23]. The tosyl group, with its sulfonyl functionality, acts as a strong electron-withdrawing group through both inductive and resonance effects [23] [24].
The nitro group contributes additional electron-withdrawing character through its ability to delocalize negative charge via resonance [1] [16]. This electronic activation makes the aromatic ring bearing the nitro group particularly susceptible to nucleophilic attack [1]. The combination of these electron-withdrawing effects creates a molecule with enhanced electrophilic character compared to simple aromatic compounds [16].
Steric considerations play a crucial role in determining the compound's three-dimensional conformation and reactivity patterns [1] [12]. The spatial arrangement of the two aromatic rings, connected through the sulfonate ester linkage, creates specific steric environments that influence approach angles for potential reactions [1]. The tetrahedral geometry around the sulfur atom introduces additional steric constraints that affect the molecule's overall shape [1].
The electronic properties manifest in the compound's behavior as an excellent leaving group in nucleophilic substitution reactions [22] [24]. The tosylate moiety's ability to stabilize negative charge through resonance delocalization makes it particularly effective in this role [22]. This electronic characteristic has made tosylate esters valuable intermediates in organic synthesis, where they serve as activated derivatives of alcohols [22] [24].
Molecular orbital calculations and electronic structure studies have provided insights into the compound's frontier molecular orbitals [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the electron-withdrawing nature of the substituents and provide guidance for understanding the compound's reactivity patterns [16]. These electronic features contribute to the compound's stability under normal conditions while maintaining its potential for selective chemical transformations [16].
The development of tosylate chemistry, including compounds like p-toluenesulfonic acid, p-nitrophenyl ester, has its roots in early twentieth-century organic chemistry research [23] [24]. The tosyl terminology was proposed by German chemists Kurt Hess and Robert Pfleger in 1933, following the established pattern of trityl nomenclature [23]. This systematic approach to nomenclature reflected the growing importance of sulfonate esters in synthetic organic chemistry [23].
The adoption of tosyl terminology in English-language chemical literature began in 1934, marking the international recognition of these compounds' significance [23]. This historical development coincided with expanding understanding of leaving group effects and nucleophilic substitution mechanisms [24]. The recognition that tosylate groups could serve as excellent leaving groups revolutionized approaches to carbon-carbon and carbon-heteroatom bond formation [22] [24].
p-Toluenesulfonic acid itself gained prominence as a versatile acid catalyst in organic transformations during the mid-twentieth century [19] [25]. Its development as a solid, easily handled strong acid made it particularly valuable for reactions requiring precise control of acidity [19]. The compound's non-oxidizing nature and excellent solubility in organic solvents established it as a preferred catalyst for many synthetic applications [19].
The historical evolution of sulfonate ester chemistry has been marked by increasing sophistication in understanding structure-reactivity relationships [29]. Early work focused on simple alkyl tosylates, but the development of more complex systems, including aromatic nitro-substituted derivatives, expanded the scope of available transformations [29]. These advances reflected growing appreciation for the role of electronic effects in controlling chemical reactivity [29].
Contemporary research continues to explore new applications of tosylate chemistry, with particular emphasis on sustainable and environmentally friendly synthetic methods [19] [21]. The use of p-toluenesulfonic acid-promoted organic transformations has become an active area of research for developing efficient synthetic methodologies [19]. Modern applications emphasize the operational simplicity, high selectivity, and excellent yields achievable with these systems [19] [25].
Corrosive;Irritant